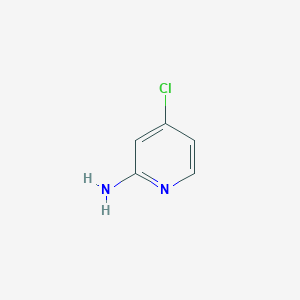

2-Amino-4-chloropyridine

Overview

Description

2-Amino-4-chloropyridine is an organic compound with the empirical formula C5H5ClN2 . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .

Synthesis Analysis

The synthesis of 2-Amino-4-chloropyridine involves several steps. One method involves the reduction of 2-chloro-4-nitropyridine . Another method involves the reduction of 2-chloro-4-cyanopyridine . The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur .Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloropyridine consists of a six-membered pyridine ring with a chlorine atom and an amino group attached . The molecule contains a total of 13 bonds, including 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 Pyridine .Chemical Reactions Analysis

2-Amino-4-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur .Physical And Chemical Properties Analysis

2-Amino-4-chloropyridine is a solid with a melting point of 129-133 °C . It is soluble in DMSO and methanol . The compound has a molecular weight of 128.56 .Scientific Research Applications

Supramolecular Assemblies

2-Amino-4-chloropyridine has been used in the synthesis of supramolecular assemblies . Organic acids were treated with 2-Amino-4-chloropyridine for cocrystallization . The resultant compounds were examined for their biological activities against selected bacterial strains and were also tested as antioxidant agents .

Pharmaceutical Intermediate

2-Amino-4-chloropyridine is an important pharmaceutical intermediate . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

Pesticide Intermediate

This compound is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea), a pesticide .

Synthesis of Molecular Salts

2-Amino-4-chloropyridine has been used in the synthesis of molecular salts . The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs .

DFT Calculations

The existence of supramolecular assemblies was further reproduced using DFT calculations . Frontier molecular orbital (FMO), molecular electrostatic potential (MEP), and noncovalent interaction index (NCI) analyses were performed to gain insight into the electronic properties and nature of noncovalent interactions .

Antioxidant and Antibacterial Studies

The prepared compounds were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains and were also tested as antioxidant agents .

Safety and Hazards

2-Amino-4-chloropyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Mechanism of Action

Target of Action

2-Amino-4-chloropyridine is a chloroaminoheterocyclic compound . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes . .

Mode of Action

It is known to undergo suzuki-miyaura coupling with phenylboronic acid , which is a type of palladium-catalyzed cross coupling reaction. This reaction is often used in organic chemistry to form carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.

Biochemical Pathways

Given its use as an intermediate in the synthesis of various pharmaceuticals and pesticides , it can be inferred that the compound likely interacts with multiple biochemical pathways, depending on the final product it is used to synthesize.

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which may affect its absorption and distribution in biological systems

Result of Action

The molecular and cellular effects of 2-Amino-4-chloropyridine are likely dependent on the specific pharmaceutical or pesticide it is used to synthesize. As an intermediate, its primary role is to contribute to the structure and function of the final product .

properties

IUPAC Name |

4-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMWVVBHJMUJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Record name | 2-amino-4-chloropyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342444 | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloropyridine | |

CAS RN |

19798-80-2 | |

| Record name | 4-Chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Amino-4-chloropyridine a useful starting material in organic synthesis?

A1: The presence of both an amino group and a chlorine atom on the pyridine ring provides distinct reactive sites. This allows for diverse chemical modifications, making 2-Amino-4-chloropyridine a valuable precursor for synthesizing a wide range of complex molecules. For example, it has been successfully employed in the synthesis of imidazo[1,2-a]pyridine derivatives [], 5-amino- and 7-amino-6-azaoxindole derivatives [], and chiral 2-Amino-4-piperidinyl pyridine derivatives [].

Q2: How does the chlorine atom's position on the pyridine ring affect the chemical properties of 2-Amino-4-chloropyridine derivatives?

A2: The position of the chlorine atom, along with other substituents, significantly influences the reactivity and biological activity of 2-Amino-4-chloropyridine derivatives. Research has shown that even a change in the position of the chlorine atom on a benzoic acid coformer (3-chlorobenzoic acid vs. 4-chlorobenzoic acid) can alter the outcome of co-crystallization with amino-chloropyridine derivatives, leading to different supramolecular assemblies with varying biological activities [].

Q3: What is the significance of Structure-Activity Relationship (SAR) studies involving 2-Amino-4-chloropyridine derivatives?

A3: SAR studies are crucial for understanding how different structural modifications to 2-Amino-4-chloropyridine impact its biological activity, potency, and selectivity. For instance, a study exploring the antimicrobial activity of new Schiff bases of 2-Amino-4-chloropyridine derivatives demonstrated that compounds with specific substituents (compounds 3b, 3c, 3d, 3f, and 3g) exhibited significant biological activity against tested microorganisms []. This highlights the importance of SAR studies in guiding the design of more potent and selective drug candidates.

Q4: Are there established large-scale synthesis methods for 2-Amino-4-chloropyridine?

A4: Yes, researchers have developed efficient large-scale synthesis methods for 2-Amino-4-chloropyridine. One such method utilizes methyl 4-chloropicolinate as the starting material and achieves a yield of 68.5% []. This optimized procedure facilitates the production of sufficient quantities for further research and development purposes. Additionally, modifications to existing procedures have led to improved large-scale syntheses of 2-Amino-4-chloropyridine and its utilization in preparing various polychlorinated 2-Aminopyridines [, ].

Q5: What analytical techniques are commonly used to characterize 2-Amino-4-chloropyridine and its derivatives?

A5: Commonly employed analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy [], Mass Spectrometry (MS) [], Fourier-Transform Infrared (FT-IR) spectroscopy [], Ultraviolet-Visible (UV/Vis) spectroscopy [], Powder X-ray Diffraction (PXRD) [], and Single Crystal X-ray Diffraction (SC-XRD) []. These methods help ascertain the structure, purity, and other crucial properties of the compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)